3-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
Description
The compound 3-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline is a heterocyclic organic molecule featuring a cinnoline core fused with a tetrahydro ring system. Its structure includes a piperidin-4-ylmethoxy group substituted at the 3-position of the cinnoline, with a 4-fluorobenzoyl moiety attached to the piperidine nitrogen.
Properties
IUPAC Name |
(4-fluorophenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c22-18-7-5-16(6-8-18)21(26)25-11-9-15(10-12-25)14-27-20-13-17-3-1-2-4-19(17)23-24-20/h5-8,13,15H,1-4,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEKNTAKYTUIMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include piperidine, 4-fluorobenzoyl chloride, and various catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines .
Scientific Research Applications
3-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and its analogs, focusing on substituent groups, molecular formulas, and available physicochemical data.
Key Observations:
Substituent Effects :
- The 4-fluorobenzoyl group in the target compound likely enhances lipophilicity compared to the morpholine-sulfonyl analog (more polar) .
- The thiazole -containing analog has a lower molecular weight (344.47 vs. ~406.45) due to the absence of a benzoyl group.
- The 3-methoxybenzoyl variant demonstrates how substituent position (meta vs. para) impacts steric bulk and electronic distribution.
Data Limitations :
- Critical physicochemical parameters (e.g., melting point, solubility) are largely unavailable (N/A) in the provided evidence, limiting a full comparative analysis.
Biological Activity
The compound 3-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 369.4 g/mol
- CAS Number : 2309571-19-3
The structure of the compound features a piperidine ring substituted with a 4-fluorobenzoyl group and a methoxy group linked to a tetrahydrocinnoline moiety. This unique structure is believed to contribute to its biological activity.
Research indicates that the biological activity of 3-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline may be related to its interaction with specific enzyme targets. Notably, studies have explored its role as a tyrosinase inhibitor , which is critical in the production of melanin. Inhibition of this enzyme can have therapeutic implications in conditions such as skin pigmentation disorders and melanoma.
Tyrosinase Inhibition
A pivotal study demonstrated that derivatives of compounds related to 3-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline exhibited significant inhibitory effects on tyrosinase activity. The most potent inhibitors showed IC values in the low micromolar range (e.g., IC = 0.96 μM), outperforming standard inhibitors like kojic acid (IC = 17.76 μM) .
Cytotoxicity and Anti-Melanogenic Effects
In vitro studies using B16F10 melanoma cells revealed that these compounds not only inhibited tyrosinase but also demonstrated low cytotoxicity while exerting anti-melanogenic effects. This suggests potential applications in cosmetic formulations aimed at reducing hyperpigmentation .
Study 1: Inhibition Kinetics
A comprehensive kinetic study using Lineweaver-Burk plots indicated that certain derivatives act as non-competitive inhibitors of tyrosinase. The binding mode was further elucidated through molecular docking studies .
Study 2: Structural Optimization
In silico studies led to the design of a library of compounds based on the piperidine fragment. Several analogues were synthesized and tested for their inhibitory effects against tyrosinase from Agaricus bisporus, revealing promising candidates for further development .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
